Bromopentafluorobenzene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21630. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

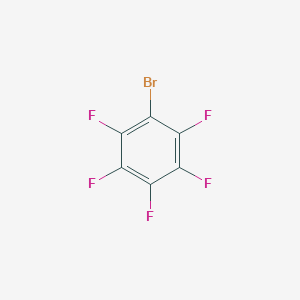

IUPAC Name |

1-bromo-2,3,4,5,6-pentafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6BrF5/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKTVXADUPBFOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)Br)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047136 | |

| Record name | Bromopentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | Bromopentafluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

344-04-7 | |

| Record name | Bromopentafluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromopentafluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BROMOPENTAFLUOROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-2,3,4,5,6-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromopentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromopentafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOPENTAFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S88219080S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Bromopentafluorobenzene from Pentafluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of bromopentafluorobenzene from pentafluorobenzene. This compound is a critical building block in the synthesis of complex fluorinated molecules, finding extensive applications in pharmaceuticals, agrochemicals, and material science. This document details established experimental protocols, presents quantitative data for comparison, and illustrates the synthetic pathways for enhanced clarity.

Introduction

The introduction of a bromine atom onto the pentafluorinated aromatic ring provides a versatile handle for a variety of subsequent chemical transformations, including Grignard reagent formation, cross-coupling reactions, and nucleophilic substitutions. The electron-withdrawing nature of the five fluorine atoms significantly influences the reactivity of the C-Br bond, making this compound a unique and valuable intermediate. The choice of synthetic method depends on factors such as scale, available reagents, and desired purity. This guide focuses on two principal strategies: direct electrophilic bromination and the use of N-bromosuccinimide (NBS).

Synthetic Pathways

The synthesis of this compound from pentafluorobenzene can be broadly categorized into two main approaches, as illustrated in the workflow diagram below.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize the quantitative data for the different synthetic approaches to this compound.

Table 1: Direct Bromination Methods

| Method | Brominating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Catalytic Bromination | Bromine / Chlorine | Tris(pentafluorophenyl)borane | Chloroform | 30 - 35 | 2 | 93 | 99.7 | [1] |

| Lewis Acid Catalyzed | Liquid Bromine | Not specified (described as "very harsh") | - | - | - | - | - | [2] |

| Oxidation with Bromate | Potassium Bromate | Concentrated Sulfuric Acid | - | 30 | 1.5 - 2.5 | ~34 | - | [2] |

Table 2: N-Bromosuccinimide (NBS) Methods

| Method | Brominating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Uncatalyzed | NBS | None | - | - | - | Very Low | - | [2] |

| Acid-Catalyzed | NBS | Concentrated Sulfuric Acid | - | 60 | 1.5 - 3 | - | - | [3] |

Experimental Protocols

Direct Bromination with Bromine and Chlorine Catalyzed by Tris(pentafluorophenyl)borane[1]

This protocol describes a high-yield synthesis of this compound on a large scale.

Reagents:

-

Pentafluorobenzene: 1.208 kg (7.19 mol)

-

Bromine: 0.574 kg (3.59 mol)

-

Chlorine: 0.255 kg (3.59 mol)

-

Tris(pentafluorophenyl)borane: 0.109 kg (0.22 mol)

-

Chloroform: 3.125 kg

Procedure:

-

To a 3L four-necked flask, add 3.125 kg of chloroform.

-

Add 0.574 kg of bromine to the chloroform.

-

Cool the mixture to -5 °C.

-

Pass 0.255 kg of chlorine gas through the solution to form a chlorobromide solution in chloroform.

-

In a separate reaction vessel, charge 1.208 kg of pentafluorobenzene and 0.109 kg of tris(pentafluorophenyl)borane.

-

Add the prepared chlorobromide solution dropwise to the reaction vessel while maintaining the temperature at 30-35 °C.

-

Stir the reaction mixture for 2 hours. Monitor the reaction for the complete conversion of starting material.

-

After the reaction is complete, perform a standard work-up.

-

Remove the solvent by distillation under reduced pressure.

-

The crude product is then purified by reduced pressure distillation to yield 1.650 kg of this compound.

Yield: 93% Purity: 99.7% (by HPLC)

Bromination using Potassium Bromate in Sulfuric Acid[2]

This method provides an alternative direct bromination route.

Reagents:

-

Pentafluorobenzene: 0.1 mol

-

Potassium Bromate (KBrO₃): 16.7 g

-

Concentrated Sulfuric Acid (50-70%)

Procedure:

-

In a three-necked flask, add a certain amount of 50-70% sulfuric acid.

-

With stirring, add 0.1 mol of pentafluorobenzene.

-

Control the temperature at 30 °C.

-

Add 16.7 g of potassium bromate in batches over approximately 30 minutes.

-

After the addition is complete, continue stirring the reaction for 1.5 to 2.5 hours.

-

Pour the reaction mixture into an ice-water mixture.

-

Extract the product with carbon tetrachloride.

-

Wash the organic phase sequentially with 5% NaHSO₃ solution, 10% NaHCO₃ solution, and distilled water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent by distillation at atmospheric pressure to obtain the crude product.

Yield: Approximately 34%

Bromination with N-Bromosuccinimide (NBS) in Concentrated Sulfuric Acid

While a specific protocol for pentafluorobenzene was not found, the bromination of deactivated aromatic compounds with NBS in concentrated sulfuric acid is a known method.[3]

General Conditions:

-

Reagents: N-bromosuccinimide, concentrated sulfuric acid.

-

Temperature: Typically around 60 °C.

-

Reaction Time: Generally between 1.5 to 3 hours.

This method offers a potentially milder alternative to direct bromination with liquid bromine, although the yield and purity for pentafluorobenzene are not documented in the searched literature.

Product Characterization

Table 3: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₆BrF₅ | |

| Molecular Weight | 246.96 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 137 °C | |

| Melting Point | -31 °C | |

| Density | 1.981 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.449 | |

| ¹⁹F NMR (Solvent: Unknown) | Chemical Shifts reported. | [4] |

| Mass Spectrum (EI) | Major fragments (m/z): 248, 246, 167, 117. | [5] |

| IR Spectrum | Available in spectral databases. | [6] |

Conclusion

The synthesis of this compound from pentafluorobenzene is most efficiently achieved through direct bromination catalyzed by tris(pentafluorophenyl)borane, offering high yield and purity. Alternative methods using potassium bromate or N-bromosuccinimide in strong acid provide other synthetic routes, though with reported lower yields or less specific data for this particular substrate. The selection of the optimal method will be guided by the specific requirements of the research or development project, including scale, cost, and safety considerations. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the synthesis of this important fluorinated building block.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. CN102531832A - Preparation method for this compound - Google Patents [patents.google.com]

- 3. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]

- 4. spectrabase.com [spectrabase.com]

- 5. Benzene, bromopentafluoro- [webbook.nist.gov]

- 6. This compound | C6BrF5 | CID 9578 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bromopentafluorobenzene: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromopentafluorobenzene (C₆F₅Br) is a highly versatile organofluorine compound essential for the synthesis of complex fluorinated molecules.[1] As a colorless liquid, it serves as a primary precursor for introducing the valuable pentafluorophenyl (C₆F₅) moiety into a wide range of organic structures.[2] Its unique electronic properties, stemming from the five highly electronegative fluorine atoms, impart exceptional thermal stability and chemical resistance, while also activating the molecule for specific synthetic transformations.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and a summary of its applications in materials science, medicinal chemistry, and agrochemicals.

Physical and Spectroscopic Properties

This compound is a colorless to light yellow liquid at room temperature.[1][3] It is characterized by a high density and is insoluble in water but miscible with many common organic solvents.[2][3][4]

| Property | Value | References |

| Molecular Formula | C₆BrF₅ | [1][2][5] |

| Molar Mass | 246.96 g/mol | [2][5] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Density | 1.9503 - 1.981 g/mL at 25 °C | [2] |

| Melting Point | -31 °C | [1][2] |

| Boiling Point | 137 °C | [1][2] |

| Flash Point | 87 °C (188.6 °F) - closed cup | [3][6] |

| Refractive Index | n20/D 1.449 - 1.450 | [1][3] |

| Water Solubility | Low / Insoluble | [2][3][7] |

| Vapor Pressure | 9.17 mmHg at 25°C | [3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electron-withdrawing nature of the pentafluorophenyl ring. This makes the aromatic system electron-deficient and the carbon-bromine bond susceptible to several important transformations.

Formation of Organometallic Reagents

One of the most common applications of this compound is in the formation of pentafluorophenyl organometallic reagents.[2]

-

Grignard Reagent: It readily reacts with magnesium metal in diethyl ether to form the Grignard reagent, pentafluorophenylmagnesium bromide (C₆F₅MgBr). This intermediate is a powerful nucleophile used to create C-C and C-heteroatom bonds.[2][8]

-

Organolithium Reagent: The bromine atom can be abstracted by strong bases or organolithium compounds to generate pentafluorophenyllithium (C₆F₅Li), another key intermediate for introducing the C₆F₅ group.[2]

These reagents are crucial for synthesizing a variety of important compounds, including tris(pentafluorophenyl)borane ((C₆F₅)₃B), a widely used Lewis acid catalyst.[2]

Nucleophilic Aromatic Substitution (SₙAr)

The highly electron-deficient nature of the aromatic ring makes this compound susceptible to nucleophilic aromatic substitution (SₙAr).[9][10] In these reactions, a nucleophile attacks the carbon atom bearing a halogen, leading to the displacement of the halide ion.[9] This process is facilitated by the presence of the five electron-withdrawing fluorine atoms, which stabilize the negatively charged intermediate (Meisenheimer complex).[9][11]

Unlike typical SₙAr reactions where iodide is the best leaving group, in highly activated systems like this, fluoride can also act as a leaving group.[12] However, the C-Br bond is the most common site of substitution. This reactivity allows for the direct introduction of various functional groups, such as amines and alkoxides, onto the aromatic ring.[10]

Cross-Coupling Reactions

This compound is an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings. These reactions provide powerful methods for forming new carbon-carbon bonds, enabling the synthesis of complex biaryl and substituted aromatic structures.[4]

Applications

The unique properties of this compound make it a crucial building block in several high-technology fields.[1]

-

Pharmaceuticals and Agrochemicals: The pentafluorophenyl group is a common motif in drug candidates and agrochemicals. Its inclusion can enhance metabolic stability, binding affinity, and lipophilicity.[1][3]

-

Materials Science: It is used to develop advanced materials, including polymers with high thermal stability and chemical resistance, which are valuable for electronics and aerospace applications.[1]

-

Organic Synthesis: It serves as a key intermediate for synthesizing other fluorinated compounds and specialty chemicals.[1][7]

-

Analytical Chemistry: Due to its volatility and stability, it can be employed as a reagent or standard in techniques like gas chromatography.[1]

Experimental Protocols

Synthesis of Pentafluorophenylcopper Tetramer

This protocol describes the preparation of the Grignard reagent followed by reaction with copper(I) bromide to form a useful copper-based reagent.[8]

Methodology:

-

A 1-liter, four-necked, round-bottomed flask is fitted with a condenser, a dropping funnel, a thermometer, and a mechanical stirrer. The apparatus is flame-dried under a nitrogen flush.[8]

-

Charge the flask with 5.40 g (0.222 g-atom) of magnesium turnings and 150 mL of anhydrous diethyl ether.[8]

-

Add 54.9 g (0.222 mole) of this compound dropwise over approximately 45 minutes, maintaining a gentle reflux. Heat to maintain reflux for an additional 15 minutes after the addition is complete.[8]

-

Cool the resulting black solution to room temperature. Add 63.1 g (0.440 mole) of powdered, anhydrous copper(I) bromide in three portions. An exothermic reaction will occur.[8]

-

Stir the brown mixture for 30 minutes, add another 100 mL of ether, and heat at reflux for 30 minutes.[8]

-

Dilute the suspension with 400 mL of ether, then carefully add 100 mL of 1,4-dioxane over 15 minutes.[8]

-

Stir the resulting light-gray suspension for 30 minutes. The product, a bis(pentafluorophenylcopper)dioxane complex, can be isolated from this mixture. Further processing by heating under vacuum yields the pure pentafluorophenylcopper tetramer.[8]

Synthesis of this compound

One patented method involves the decarboxylation and subsequent bromination of pentafluorobenzoic acid.[13]

Methodology:

-

The process involves a two-step reaction starting from pentafluorobenzoic acid.[13]

-

The first step is a decarboxylation, with a controlled temperature of 70 to 75 °C.[13]

-

The second step is a bromination reaction, which is carried out over a period of 1.5 to 2.5 hours to yield the final this compound product.[13]

Safety and Handling

This compound is a combustible liquid and an irritant.[14] Proper safety precautions must be observed during handling and storage.

| Hazard Class | GHS Classification | Precautionary Statements | References |

| Flammability | Combustible Liquid (Category 4) | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. | [6][14] |

| Skin Irritation | Skin Irritant (Category 2) | H315: Causes skin irritation. P280: Wear protective gloves. | [5][14] |

| Eye Irritation | Eye Irritant (Category 2) | H319: Causes serious eye irritation. P280: Wear eye protection. | [5][14] |

| Respiratory Irritation | Specific Target Organ Toxicity (Single Exposure, Category 3) | H335: May cause respiratory irritation. P261: Avoid breathing vapors. | [5][14] |

Handling: Use in a well-ventilated area, preferably in a fume hood.[14] Avoid contact with skin, eyes, and clothing.[15] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[6][15] Keep containers tightly closed.[15] It should be stored away from strong oxidizing agents.[6][14] Stability: The compound is stable under normal storage conditions.[6][14] Hazardous decomposition products formed under fire conditions include carbon oxides, hydrogen bromide gas, and hydrogen fluoride.[6][16]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C6BrF5 | CID 9578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound | 344-04-7 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. CN102531832A - Preparation method for this compound - Google Patents [patents.google.com]

- 14. fishersci.com [fishersci.com]

- 15. This compound(344-04-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

Unveiling the Solid-State Architecture of Bromopentafluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of bromopentafluorobenzene (C₆BrF₅), a key building block in the synthesis of complex fluorinated organic molecules. Understanding its solid-state behavior is crucial for controlling reaction outcomes, optimizing purification processes, and ensuring the stability of derived products. Recent research has revealed a complex polymorphic landscape for this compound, highlighting the importance of detailed crystallographic analysis. This document summarizes the key findings on its various solid-state phases, providing detailed crystallographic data and the experimental protocols used for their determination.

Multiple Solid-State Phases of this compound

Contrary to initial assumptions of a single solid-state form, studies have identified four distinct phases (I, II, III, and IV) for this compound below its melting point. The crystal structures of three of these phases—I, II, and IV—have been successfully elucidated through a combination of single-crystal X-ray diffraction (SXD), variable-temperature powder X-ray diffraction (VT-PXRD), and differential scanning calorimetry (DSC).

Phase IV is the thermodynamically stable form at low temperatures. Upon heating, it can transform into phase II and then to phase I before melting. The structure of phase III remains elusive due to its transient nature. Notably, phases I and IV are centrosymmetric, while phase II exhibits a polar crystal structure.

Crystallographic Data Summary

The following tables summarize the key crystallographic data for the determined phases of this compound. This information is essential for computational modeling, phase identification, and understanding intermolecular interactions in the solid state.

Table 1: Unit Cell Parameters of this compound Phases

| Phase | Temperature (K) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |

| I | 230 | Monoclinic | P2₁/c | 8.883(3) | 5.891(2) | 14.183(4) | 90 | 106.13(3) | 90 | 711.9(4) | 4 |

| II | 220 | Orthorhombic | Pca2₁ | 15.688(3) | 5.889(1) | 8.879(2) | 90 | 90 | 90 | 820.0(3) | 4 |

| IV | 150 | Monoclinic | P2₁/c | 8.751(2) | 5.828(1) | 14.072(3) | 90 | 106.01(2) | 90 | 689.1(2) | 4 |

Table 2: Selected Bond Lengths and Angles for this compound (Phase IV at 150 K)

| Bond | Length (Å) | Angle | Angle (°) |

| C1-Br1 | 1.885(3) | F1-C2-C3 | 119.8(2) |

| C1-C2 | 1.391(4) | F2-C3-C2 | 120.2(2) |

| C1-C6 | 1.393(4) | F3-C4-C3 | 119.9(2) |

| C2-F1 | 1.350(3) | F4-C5-C6 | 120.1(2) |

| C3-F2 | 1.352(3) | F5-C6-C5 | 119.9(2) |

| C4-F3 | 1.353(3) | C2-C1-C6 | 121.2(2) |

| C5-F4 | 1.351(3) | C1-C2-C3 | 119.9(2) |

| C6-F5 | 1.349(3) | C3-C4-C5 | 120.0(2) |

Experimental Protocols

The determination of the crystal structures of this compound's various phases involved a multi-technique approach. The following sections detail the methodologies employed.

Single-Crystal X-ray Diffraction (SXD)

A suitable single crystal of this compound was mounted on a diffractometer. Data for phases I, II, and IV were collected at 230 K, 220 K, and 150 K, respectively. The temperature was controlled using a cryostream cooling device. The crystal structures were solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically.

Variable-Temperature Powder X-ray Diffraction (VT-PXRD)

Powder X-ray diffraction patterns were collected in transmission mode using a high-resolution powder diffractometer equipped with a cryostat. The sample was loaded into a capillary tube. Data were collected over a range of temperatures to observe phase transitions. The heating and cooling rates were carefully controlled to monitor the evolution of the diffraction patterns, allowing for the identification of the different solid-state phases and their transition temperatures.

Differential Scanning Calorimetry (DSC)

DSC analysis was performed to investigate the thermal behavior and phase transitions of this compound. A small amount of the sample was hermetically sealed in an aluminum pan. The sample was subjected to controlled heating and cooling cycles. The heat flow as a function of temperature was monitored to detect endothermic and exothermic events corresponding to phase transitions and melting.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive solid-state characterization of this compound.

This comprehensive approach, combining diffraction and thermal analysis techniques, is essential for fully characterizing the complex solid-state chemistry of this compound and other polymorphic organic compounds. The data and protocols presented herein serve as a valuable resource for researchers in materials science, crystallography, and pharmaceutical development.

An In-depth Technical Guide to Bromopentafluorobenzene (CAS: 344-04-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromopentafluorobenzene (C₆BrF₅) is a highly versatile synthetic intermediate, pivotal for the introduction of the pentafluorophenyl moiety in a wide range of chemical applications.[1][2] Its unique electronic properties, conferred by the five highly electronegative fluorine atoms, render it an essential building block in medicinal chemistry, materials science, and organometallic chemistry.[1][2] The strong electron-withdrawing nature of the pentafluorophenyl group can significantly enhance the biological activity, metabolic stability, and binding affinity of drug candidates.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and visualizations of important reaction mechanisms and a relevant biological signaling pathway.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 344-04-7 | [4] |

| Molecular Formula | C₆BrF₅ | [5][6] |

| Molecular Weight | 246.96 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | [1][7] |

| Density | 1.981 g/mL at 25 °C | [4][6] |

| Melting Point | -31 °C | [4][6] |

| Boiling Point | 137 °C | [4][6] |

| Flash Point | 87 °C (188.6 °F) - closed cup | [4] |

| Refractive Index (n20/D) | 1.449 | [4][6] |

| Solubility | Insoluble in water; Soluble in chloroform and slightly soluble in methanol. | [5] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data and Observations | Reference |

| ¹³C NMR | Spectral data available. | [1] |

| ¹⁹F NMR | Spectral data available. | [1][8] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 246, m/z 2nd Highest: 248, m/z 3rd Highest: 117. | [1][9] |

| Infrared (IR) Spectroscopy | Conforms to standard spectra. | [7] |

Safety and Handling

This compound is a combustible liquid and causes skin and serious eye irritation.[10] It may also cause respiratory irritation.[10]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[10]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[10]

-

Use only in a well-ventilated area.[10]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[10]

-

Wash skin thoroughly after handling.[10]

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

Incompatible Materials:

-

Strong oxidizing agents.

Key Reactions and Experimental Protocols

This compound is a key substrate in numerous organic transformations. Detailed protocols for some of the most important reactions are provided below.

Grignard Reagent Formation

The formation of the pentafluorophenyl Grignard reagent is a crucial step for introducing the C₆F₅ group.

Experimental Protocol:

-

Apparatus Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is flame-dried to remove any moisture.

-

Reagent Addition: To the flask, add magnesium turnings (1.2 g, 50 mmol).

-

Initiation: Add a small crystal of iodine to the flask.

-

Solvent Addition: Add 50 mL of anhydrous diethyl ether to the flask.

-

This compound Addition: In a dropping funnel, place a solution of this compound (12.35 g, 50 mmol) in 50 mL of anhydrous diethyl ether.

-

Reaction: Add a small portion of the this compound solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

Completion: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark-colored solution of pentafluorophenylmagnesium bromide is ready for use in subsequent reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.

Experimental Protocol:

-

Reaction Setup: In a Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), an arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene (5 mL) and a 2M aqueous solution of a base like sodium carbonate (2 mL).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.

Experimental Protocol:

-

Reaction Setup: To a dried Schlenk flask under an argon atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), this compound (1.0 mmol), and a terminal alkyne (1.2 mmol).

-

Solvent and Base Addition: Add a degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (5 mL) followed by a degassed amine base, typically triethylamine or diisopropylamine (2.0 mmol).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction progress by TLC or GC.

-

Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired pentafluorophenyl-substituted alkyne.

Synthesis of Tris(pentafluorophenyl)borane

Tris(pentafluorophenyl)borane is a powerful Lewis acid with wide applications in catalysis.

Experimental Protocol:

-

Formation of Pentafluorophenyllithium: In a flame-dried, three-necked flask equipped with a magnetic stir bar, a low-temperature thermometer, and a nitrogen inlet, dissolve this compound (24.7 g, 100 mmol) in 200 mL of anhydrous diethyl ether. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexanes, 62.5 mL, 100 mmol) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.

-

Reaction with Boron Trichloride: To the freshly prepared pentafluorophenyllithium solution, slowly add a solution of boron trichloride (1.0 M in hexanes, 33.3 mL, 33.3 mmol) dropwise, ensuring the temperature remains below -70 °C.

-

Warming and Work-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Isolation: Quench the reaction by carefully adding water. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter and evaporate the solvent under reduced pressure. The crude product can be purified by sublimation or recrystallization from a suitable solvent like pentane to afford tris(pentafluorophenyl)borane as a white solid.

Application in Drug Discovery: Targeting Signaling Pathways

The incorporation of the pentafluorophenyl group into small molecules can significantly impact their interaction with biological targets, such as protein kinases. Kinase inhibitors are a major class of therapeutics, particularly in oncology. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-established target for cancer therapy.[11][12][] Overactivation of this pathway can lead to uncontrolled cell proliferation and survival.[11][12] Pentafluorophenyl-containing compounds can be designed as potent kinase inhibitors that block the ATP-binding site of EGFR, thereby inhibiting its downstream signaling.

Conclusion

This compound is an indispensable reagent in modern organic synthesis, offering a gateway to a vast array of pentafluorophenyl-containing molecules with significant potential in drug discovery, materials science, and beyond. Its reactivity in fundamental transformations like Grignard reactions, Suzuki-Miyaura, and Sonogashira couplings allows for the construction of complex molecular architectures. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its effective and safe utilization in research and development. The continued exploration of the unique properties imparted by the pentafluorophenyl group will undoubtedly lead to further innovations in various scientific disciplines.

References

- 1. benchchem.com [benchchem.com]

- 2. Stille Coupling [organic-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - ePrints Soton [eprints.soton.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. US5510536A - Production method of tris(pentafluorophenyl)borane using pentafluorophenylmagnesium derivatives prepared from pentafluorobenzene - Google Patents [patents.google.com]

- 9. CN103304587A - Preparation method of tri(pentafluorophenyl) borane - Google Patents [patents.google.com]

- 10. CN102718635A - Preparation method for pentafluorophenol - Google Patents [patents.google.com]

- 11. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

Reactivity of the C-Br Bond in Bromopentafluorobenzene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromopentafluorobenzene (C₆F₅Br) is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. The unique electronic properties conferred by the five highly electronegative fluorine atoms render the carbon-bromine (C-Br) bond susceptible to a variety of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the C-Br bond in this compound, detailing key reactions, experimental protocols, and quantitative data to support advanced research and development. The strong electron-withdrawing nature of the fluorine atoms activates the bromine atom, making it a facile leaving group in nucleophilic substitution and a key participant in numerous metal-catalyzed cross-coupling reactions.[1]

Core Reactivity Profile

The reactivity of the C-Br bond in this compound is primarily dictated by the inductive effect of the pentafluorophenyl ring, which polarizes the C-Br bond, making the carbon atom electron-deficient and the bromine atom a good leaving group. This electronic feature is central to its participation in a wide range of organic reactions.

Bond Dissociation Energy

The carbon-bromine bond dissociation energy (BDE) is a critical parameter for understanding its reactivity, particularly in reactions involving radical intermediates or oxidative addition steps.

| Bond Type | Bond Dissociation Energy (kJ/mol) |

| C-Br in this compound | ~335 |

| C-Br in Bromobenzene (for comparison) | ~336 |

| C-F in Hexafluorobenzene (for comparison) | ~548 |

Note: The BDE for C-Br in this compound is an approximation based on available data for similar aryl bromides.

Key Reactions and Experimental Protocols

The C-Br bond in this compound serves as a versatile handle for a multitude of chemical transformations. This section details the most pertinent reactions, including palladium-catalyzed cross-couplings, Grignard reagent formation, lithium-halogen exchange, and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is an excellent substrate for these reactions.

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organohalide.

Reaction Scheme:

C₆F₅Br + Ar-B(OH)₂ → C₆F₅-Ar

Experimental Protocol: Synthesis of 2,3,4,5,6-Pentafluoro-1,1'-biphenyl

-

Reagents:

-

This compound (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Toluene/Ethanol/Water (4:1:1 mixture, 5 mL)

-

-

Procedure:

-

To a flame-dried round-bottom flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Quantitative Data: Suzuki-Miyaura Coupling

| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >90 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | ~85 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 16 | ~88 |

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Reaction Scheme:

C₆F₅Br + H₂C=CHR → C₆F₅-CH=CHR

Experimental Protocol: Synthesis of (E)-1,2,3,4,5-Pentafluoro-6-styrylbenzene

-

Reagents:

-

This compound (1.0 mmol)

-

Styrene (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 mmol, 6 mol%)

-

Triethylamine (Et₃N, 1.5 mmol)

-

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

-

-

Procedure:

-

In a sealed tube, combine this compound, styrene, palladium(II) acetate, and tri(o-tolyl)phosphine.

-

Add anhydrous DMF and triethylamine under an inert atmosphere.

-

Heat the mixture to 100 °C for 24 hours.

-

Cool to room temperature, dilute with diethyl ether, and wash with water and brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate.

-

Purify by chromatography to yield the product.

-

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.

Reaction Scheme:

C₆F₅Br + HC≡CR → C₆F₅-C≡CR

Experimental Protocol: Synthesis of 1,2,3,4,5-Pentafluoro-6-(phenylethynyl)benzene

-

Reagents:

-

This compound (1.0 mmol)

-

Phenylacetylene (1.1 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N, 2.0 mmol)

-

Tetrahydrofuran (THF), anhydrous (10 mL)

-

-

Procedure:

-

To a stirred solution of this compound and phenylacetylene in anhydrous THF, add Pd(PPh₃)₂Cl₂, CuI, and triethylamine under a nitrogen atmosphere.

-

Stir the reaction at room temperature for 6 hours.

-

Filter the reaction mixture through a pad of celite and wash with THF.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Grignard Reagent Formation

The C-Br bond in this compound can be readily converted to a Grignard reagent, a potent nucleophile for subsequent reactions with various electrophiles.

Reaction Scheme:

C₆F₅Br + Mg → C₆F₅MgBr

Experimental Protocol: Preparation of Pentafluorophenylmagnesium Bromide

-

Reagents:

-

Magnesium turnings (1.2 mmol)

-

This compound (1.0 mmol)

-

Anhydrous diethyl ether (5 mL)

-

A small crystal of iodine (as an initiator)

-

-

Procedure:

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place the magnesium turnings in the flask.

-

Add a small crystal of iodine.

-

Dissolve this compound in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the this compound solution to the magnesium.

-

If the reaction does not start, gently warm the flask. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the reaction.

-

Add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

The resulting Grignard reagent solution can be used directly for subsequent reactions.

-

Lithium-Halogen Exchange

Lithium-halogen exchange is another efficient method to generate a highly reactive organolithium species from this compound.

Reaction Scheme:

C₆F₅Br + n-BuLi → C₆F₅Li + n-BuBr

Experimental Protocol: Preparation of Pentafluorophenyllithium

-

Reagents:

-

This compound (1.0 mmol)

-

n-Butyllithium (n-BuLi, 1.1 mmol, typically a 1.6 M solution in hexanes)

-

Anhydrous diethyl ether or tetrahydrofuran (THF) (10 mL)

-

-

Procedure:

-

To a flame-dried, nitrogen-purged flask containing a solution of this compound in anhydrous diethyl ether at -78 °C (dry ice/acetone bath), add the n-butyllithium solution dropwise via syringe.

-

Stir the mixture at -78 °C for 1 hour.

-

The resulting solution of pentafluorophenyllithium is ready for reaction with an electrophile.

-

Nucleophilic Aromatic Substitution (SNA r)

The highly electron-deficient nature of the pentafluorophenyl ring makes this compound susceptible to nucleophilic aromatic substitution, where the bromine atom is displaced by a nucleophile.

Reaction Scheme:

C₆F₅Br + Nu⁻ → C₆F₅-Nu + Br⁻

Experimental Protocol: Reaction with Sodium Thiophenoxide

-

Reagents:

-

This compound (1.0 mmol)

-

Thiophenol (1.1 mmol)

-

Sodium hydride (NaH, 1.2 mmol, 60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF) (5 mL)

-

-

Procedure:

-

To a suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of thiophenol in DMF dropwise.

-

Stir the mixture at room temperature for 30 minutes to form sodium thiophenoxide.

-

Add a solution of this compound in DMF to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 4 hours.

-

Cool the reaction, pour it into water, and extract with diethyl ether.

-

Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Visualizations

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for Grignard reagent formation.

Conclusion

The C-Br bond in this compound exhibits a rich and versatile reactivity profile, making it a cornerstone for the synthesis of complex fluoroaromatic compounds. Its participation in a wide array of high-yielding transformations, including numerous palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and nucleophilic aromatic substitutions, underscores its importance in modern organic synthesis. The detailed protocols and data presented in this guide are intended to empower researchers in the pharmaceutical and materials science sectors to effectively utilize this compound as a key building block in their synthetic endeavors. A thorough understanding of the factors governing the reactivity of the C-Br bond will continue to drive innovation in the development of novel molecules with significant therapeutic and technological potential.

References

The Challenge of Electrophilic Aromatic Substitution on Bromopentafluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromopentafluorobenzene (C₆F₅Br) presents a formidable challenge to classical electrophilic aromatic substitution (EAS) due to the profound deactivating effects of its five fluorine substituents. This technical guide provides an in-depth analysis of the theoretical and practical considerations for performing EAS reactions on this highly electron-deficient substrate. While specific experimental data for this compound is scarce in readily available literature, this guide extrapolates from the established principles of EAS on polyhalogenated and deactivated aromatic systems to predict reaction outcomes and suggest potential synthetic strategies. We will explore the underlying mechanisms, the directing effects of the bromo and fluoro substituents, and the significant limitations of common EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Introduction: The Unreactive Nature of this compound

This compound is a colorless liquid widely used as a synthetic intermediate, particularly for the introduction of the pentafluorophenyl group.[1][2][3] Its chemical structure is characterized by a benzene ring where five hydrogen atoms are replaced by highly electronegative fluorine atoms, and the remaining position is occupied by a bromine atom.

The cumulative inductive effect of the five fluorine atoms strongly withdraws electron density from the aromatic ring, rendering it exceptionally electron-poor.[4] This deactivation makes the ring a very weak nucleophile, and thus highly resistant to attack by electrophiles, which is the key step in electrophilic aromatic substitution.[4][5] Consequently, EAS reactions on this compound, if they proceed at all, require harsh reaction conditions and potent electrophiles.

The General Mechanism of Electrophilic Aromatic Substitution

The generally accepted mechanism for EAS proceeds in two main steps:

-

Formation of the Sigma Complex (Arenium Ion): The aromatic π-system acts as a nucleophile and attacks the electrophile (E⁺). This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as the sigma complex or arenium ion.[6]

-

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the substituted product.

Caption: Generalized mechanism of electrophilic aromatic substitution.

Directing Effects of Bromo and Fluoro Substituents

When considering the regioselectivity of EAS on this compound, the directing effects of both the bromine and the five fluorine atoms must be taken into account. Halogens are a unique class of substituents in EAS.

-

Inductive Effect (-I): Due to their high electronegativity, both bromine and fluorine exert a strong electron-withdrawing inductive effect, deactivating the entire ring towards electrophilic attack.

-

Resonance Effect (+M): Halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance. This resonance effect preferentially stabilizes the sigma complexes formed during ortho and para attack, making these positions more favorable for substitution than the meta position.

Therefore, both bromine and fluorine are considered deactivating, ortho, para-directors . In the case of this compound, all positions are ortho or meta to the bromine atom, and also ortho, meta, or para to the fluorine atoms. The directing effects of the substituents are therefore in competition. Given the stronger inductive effect and greater number of fluorine atoms, the overall deactivation is severe. Predicting the precise regioselectivity is complex and would likely require computational analysis.[7][8][9][10] However, it is expected that any substitution would preferentially occur at the position least deactivated by the combined electronic effects.

Caption: Electronic effects of substituents on the this compound ring.

Key Electrophilic Aromatic Substitution Reactions and Their Limitations

Due to the scarcity of specific experimental data, the following sections provide a theoretical overview of key EAS reactions on this compound, highlighting the anticipated challenges.

Nitration

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Predicted Outcome: Nitration of this compound is expected to be extremely difficult. Forcing conditions, such as the use of fuming nitric and sulfuric acids or more potent nitrating agents like nitronium tetrafluoroborate (NO₂BF₄), would likely be necessary. Even under such conditions, yields are anticipated to be low.

-

Experimental Protocol (Hypothetical): Based on nitration of other deactivated aromatics, a potential starting point for a protocol would involve the slow addition of this compound to a pre-cooled, stirred mixture of fuming nitric acid and concentrated sulfuric acid, followed by a carefully controlled increase in temperature. The reaction would require rigorous safety precautions due to the highly corrosive and reactive nature of the reagents.

Halogenation

Halogenation introduces a halogen atom (Cl, Br) onto the ring. This reaction typically requires a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to polarize the halogen molecule and generate a sufficiently strong electrophile.[11][12][13]

-

Predicted Outcome: Similar to nitration, halogenation will be challenging. The high degree of deactivation of the ring will necessitate a potent Lewis acid catalyst and likely elevated temperatures. Polysubstitution is not expected to be a significant issue due to the deactivating nature of the product.[14]

-

Experimental Protocol (Hypothetical): A mixture of this compound and the halogen (e.g., liquid bromine) would be treated with a strong Lewis acid catalyst (e.g., anhydrous aluminum bromide). The reaction would likely require heating for an extended period. The workup would involve quenching the reaction with water and separating the organic products.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃).

-

Predicted Outcome: This reaction is also expected to be very slow and require high temperatures and a high concentration of SO₃.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are fundamental for forming carbon-carbon bonds with aromatic rings. Alkylation introduces an alkyl group, while acylation introduces an acyl group. Both reactions typically employ a strong Lewis acid catalyst like AlCl₃.

-

Predicted Outcome: Friedel-Crafts reactions are not expected to proceed on this compound. The reaction is well-known to fail on aromatic rings bearing strongly deactivating substituents.[15][16][17][18][19][20][21][22] The highly electron-deficient nature of the C₆F₅Br ring prevents it from acting as a nucleophile towards the carbocation or acylium ion electrophiles generated in these reactions.

Caption: Logical workflow for the feasibility of Friedel-Crafts reactions.

Data Summary

Due to the lack of specific experimental results in the reviewed literature, a quantitative data table cannot be provided. It is hypothesized that for reactions like nitration and halogenation, yields would be low and require forcing conditions.

| Reaction | Electrophile | Catalyst/Reagents | Predicted Outcome on C₆F₅Br |

| Nitration | NO₂⁺ | Conc. HNO₃ / Conc. H₂SO₄ | Very difficult, low yield |

| Halogenation | Br⁺ / Cl⁺ | Br₂/FeBr₃ or Cl₂/FeCl₃ | Very difficult, low yield |

| Sulfonation | SO₃ | Fuming H₂SO₄ | Very difficult, low yield |

| Friedel-Crafts Alkylation | R⁺ | R-X / AlCl₃ | No reaction |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl / AlCl₃ | No reaction |

Conclusion for Drug Development Professionals

For researchers in drug development, the pentafluorophenyl group is a valuable moiety for modulating the physicochemical properties of lead compounds. However, the direct functionalization of this compound via electrophilic aromatic substitution is not a viable synthetic strategy for introducing additional substituents onto this ring. Alternative synthetic routes, such as nucleophilic aromatic substitution on hexafluorobenzene followed by other transformations, are generally more practical for the synthesis of polysubstituted polyfluorinated aromatic compounds. The primary utility of this compound remains as a precursor for pentafluorophenyl Grignard or organolithium reagents, which can then be reacted with a wide range of electrophiles.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Aromatic Reactivity [www2.chemistry.msu.edu]

- 7. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Khan Academy [khanacademy.org]

- 14. reddit.com [reddit.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Explain the limitations of Friedel-Crafts reactions. | Filo [askfilo.com]

- 17. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. youtube.com [youtube.com]

- 20. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 21. quora.com [quora.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide on Bromopentafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physicochemical properties of bromopentafluorobenzene, a key reagent in organic synthesis and materials science.

Physicochemical Data Summary

This compound is a colorless liquid organofluorine compound.[1] It is utilized in the preparation of pentafluorophenyl compounds.[1] The essential quantitative data for this compound are summarized below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C6BrF5[1][2][3][4][5] |

| Molecular Weight | 246.96 g/mol [2][4][5] |

| Molar Mass | 246.962 g·mol−1[1] |

| Density | 1.9503 g/cm3 [1] |

| Melting Point | -31 °C[1][2] |

| Boiling Point | 137 °C[1][2] |

| CAS Number | 344-04-7[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis of compounds using this compound, such as the preparation of tris(pentafluorophenyl)borane, can be found in established organic synthesis literature. These procedures typically involve the formation of an intermediate such as C6F5Li or a Grignard reagent.[1]

Logical Relationship of this compound's Core Identifiers

The following diagram illustrates the fundamental relationship between the compound and its primary molecular identifiers.

References

An In-depth Technical Guide to the 19F NMR Spectrum of Bromopentafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 19F Nuclear Magnetic Resonance (NMR) spectrum of bromopentafluorobenzene (C6F5Br). It covers the fundamental principles of its spectral features, expected chemical shifts and coupling constants, a detailed experimental protocol for data acquisition, and a visual representation of the spin-spin coupling network. This document is intended to serve as a valuable resource for researchers in organic chemistry, materials science, and drug discovery who work with fluorinated aromatic compounds.

Core Concepts: Understanding the 19F NMR of a Pentafluorophenyl Ring

The 19F NMR spectrum of this compound is a powerful tool for its structural elucidation and characterization. The fluorine-19 isotope is 100% naturally abundant and possesses a spin quantum number of 1/2, leading to sharp NMR signals and high sensitivity. The large chemical shift dispersion in 19F NMR, often spanning over 400 ppm, provides excellent resolution and minimizes signal overlap, which can be a challenge in proton (1H) NMR.

In this compound, the five fluorine atoms are in three distinct chemical environments due to the presence of the bromine substituent. This results in three separate resonances in the 19F NMR spectrum, corresponding to the ortho- (F-2, F-6), meta- (F-3, F-5), and para- (F-4) fluorine atoms. The integration of these signals will be in a 2:2:1 ratio, respectively.

The multiplicity of each signal is determined by the spin-spin coupling (J-coupling) between neighboring fluorine nuclei. These couplings can occur over multiple bonds (e.g., three-bond ³J, four-bond ⁴J, and five-bond ⁵J couplings) and are typically larger than proton-proton couplings. The characteristic coupling patterns are crucial for the unambiguous assignment of each resonance.

Data Presentation: 19F NMR Spectral Parameters for this compound

The precise chemical shifts and coupling constants for this compound have been reported in the scientific literature. The following table summarizes these values, which are essential for the interpretation of its 19F NMR spectrum. The data is referenced from the work of R. Bolton and J.P.B. Sandall.

| Fluorine Position | Chemical Shift (δ) ppm | Coupling Constants (J) in Hz |

| F-2, F-6 (ortho) | -132.0 | ³J(F2-F3) = 21.5, ⁴J(F2-F4) = 8.5, ⁵J(F2-F5) = 1.5, ³J(F2-F6) = N/A |

| F-3, F-5 (meta) | -160.5 | ³J(F3-F2) = 21.5, ³J(F3-F4) = 20.0, ⁴J(F3-F5) = N/A, ⁵J(F3-F6) = 1.5 |

| F-4 (para) | -155.5 | ³J(F4-F3) = 20.0, ⁴J(F4-F2) = 8.5 |

Note: Chemical shifts are typically referenced to an internal or external standard, most commonly CFCl₃ (δ = 0 ppm). The sign convention for chemical shifts may vary in the literature; here, negative values indicate upfield shifts relative to the standard.

Experimental Protocol: Acquisition of a 19F NMR Spectrum

The following is a detailed methodology for acquiring a high-quality 19F NMR spectrum of this compound.

1. Sample Preparation:

-

Analyte: this compound (C6F5Br)

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple deuterium lock signal. Other deuterated solvents such as acetone-d₆ or benzene-d₆ can also be used depending on the sample's solubility and the desired chemical shift referencing.

-

Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Standard (Optional but Recommended): An internal standard can be added for precise chemical shift referencing. A common standard for 19F NMR is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet. A small, accurately known amount should be added.

2. NMR Spectrometer Setup:

-

Nucleus: 19F

-

Probe: A broadband or a dedicated 19F probe should be used. Ensure the probe is properly tuned to the 19F frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical lock signal.

3. Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

-

Spectral Width (SW): Due to the large chemical shift range of 19F, a wide spectral width is necessary to avoid signal folding. A starting point of 200-250 ppm is recommended.

-

Transmitter Offset (O1p): The center of the spectrum should be set within the expected chemical shift range of the aromatic fluorines, for example, around -150 ppm.

-

Number of Scans (NS): 19F is a sensitive nucleus, so a small number of scans (e.g., 8 to 16) is often sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative measurements, a longer delay (5 times the longest T1 relaxation time) is necessary.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds will provide adequate resolution.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard or to an external standard. If no standard is used, the solvent's residual peak can be used as a secondary reference, though this is less accurate.

-

Integration and Peak Picking: Integrate the signals to confirm the 2:2:1 ratio and pick the peaks to determine their chemical shifts and multiplicities. The coupling constants can be measured directly from the splittings in the spectrum.

Mandatory Visualization: Spin-Spin Coupling Network

The following diagram, generated using the DOT language, illustrates the significant spin-spin coupling interactions in this compound.

Caption: Spin-spin coupling network in this compound.

This diagram visually represents the through-bond coupling relationships between the different fluorine atoms. The ortho (³J), meta (⁴J), and para (⁵J) couplings are depicted with solid, dashed, and dotted lines, respectively, providing a clear map of the interactions that give rise to the observed splitting patterns in the 19F NMR spectrum.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Bromopentafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of bromopentafluorobenzene (C₆BrF₅). The information presented herein is essential for the identification and structural elucidation of this compound in complex matrices, a common requirement in pharmaceutical research, materials science, and environmental analysis.

Executive Summary

This compound, a key intermediate in the synthesis of pentafluorophenyl compounds, exhibits a characteristic and predictable fragmentation pattern under electron ionization. This guide outlines the primary fragmentation pathways, presents quantitative data for major ions, and provides a standardized experimental protocol for reproducible analysis. The included visualizations and detailed explanations are designed to support researchers in interpreting mass spectra and confirming the presence of this analyte.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a prominent molecular ion peak and a series of fragment ions resulting from the sequential loss of bromine and fluorine atoms, as well as carbon monofluoride (CF) species. The quantitative data for the most significant ions, as sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, are summarized below.[1][2]

| m/z | Proposed Ion | Relative Abundance (%) |

| 246 | [C₆BrF₅]⁺• (Molecular Ion, ⁷⁹Br) | 95 |

| 248 | [C₆BrF₅]⁺• (Molecular Ion, ⁸¹Br) | 100 |

| 167 | [C₆F₅]⁺ | 85 |

| 148 | [C₅F₄]⁺ | 15 |

| 117 | [C₅F₃]⁺ | 40 |

| 98 | [C₄F₂]⁺ | 10 |

| 69 | [CF₃]⁺ | 12 |

Table 1: Key fragment ions and their relative abundances in the electron ionization mass spectrum of this compound.

Fragmentation Pathway Analysis

The fragmentation of this compound upon electron ionization follows a logical progression initiated by the loss of the bromine atom, which is the weakest bond in the molecule. This is followed by the elimination of fluorine atoms and CF groups.

References

Solubility of Bromopentafluorobenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of bromopentafluorobenzene in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining solubility.

Qualitative Solubility Data

This compound is generally described as being miscible with most common organic solvents. However, specific quantitative solubility values are not widely reported. The following table summarizes the available qualitative solubility information.

| Organic Solvent | IUPAC Name | Solubility Description |

| Alkanes | Alkanes | Miscible |

| Alcohols | Alcohols | Miscible |

| Halides | Haloalkanes | Miscible |

| Ethers | Ethers | Miscible |

| Esters | Esters | Miscible |

| Amides | Amides | Miscible |

| Arenes | Aromatic Hydrocarbons | Miscible |

| Chloroform | Trichloromethane | Sparingly Soluble[1][2][3] |

| Methanol | Methanol | Slightly Soluble[1][2][3] |

It is important to note that "miscible" implies that the substances will mix in all proportions to form a homogeneous solution. "Sparingly soluble" and "slightly soluble" indicate a lower level of solubility, though precise quantitative limits are not available in the cited sources.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.[4][5][6][7] This method is suitable for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

Principle

The shake-flask method involves creating a saturated solution of the solute in the solvent of interest at a constant temperature.[4][8] The concentration of the solute in the saturated solution is then determined analytically, which represents its solubility at that temperature.

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest

-

Glass flasks with airtight stoppers (e.g., screw-cap vials or volumetric flasks)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Pipettes and syringes

-

Centrifuge (optional)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., Gas Chromatograph (GC), High-Performance Liquid Chromatograph (HPLC), or UV-Vis Spectrophotometer)

Procedure

-

Preparation of the Solvent-Solute Mixture:

-

Accurately weigh a specific amount of the organic solvent into a flask.

-

Add an excess amount of this compound to the solvent. The presence of a distinct undissolved phase of this compound is crucial to ensure that a saturated solution is formed.[4]

-

Securely seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.[4]

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solute to separate from the saturated solution. This can be achieved by letting the mixture stand undisturbed in the temperature-controlled environment or by centrifugation.

-

-

Sample Collection and Preparation:

-

Carefully extract an aliquot of the clear, saturated supernatant using a pipette or syringe. It is critical to avoid disturbing the undissolved solute layer.

-

To remove any remaining microscopic undissolved droplets, filter the aliquot through a syringe filter that is chemically compatible with the solvent and solute.

-

-

Analysis:

-

Accurately dilute the filtered aliquot with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC, HPLC, UV-Vis) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the specific organic solvent at the experimental temperature.

-

Experimental Workflow Diagram